molecular formula C6H13N B8773201 N,3-Dimethylbut-3-en-1-amine CAS No. 112213-03-3

N,3-Dimethylbut-3-en-1-amine

Cat. No.: B8773201
CAS No.: 112213-03-3
M. Wt: 99.17 g/mol
InChI Key: MPVXLKULHPREFL-UHFFFAOYSA-N
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Description

N,3-Dimethylbut-3-en-1-amine is a tertiary enamine characterized by a but-3-en-1-amine backbone with methyl substituents on the nitrogen atom and the third carbon (adjacent to the double bond). For instance, N-butyl-N,3-dimethylbut-3-en-1-amine (CAS 61308-06-3) shares a similar core structure but includes a butyl group on the nitrogen. This compound has a molecular formula of C₁₀H₂₁N, a molecular weight of 155.28 g/mol, and is utilized in biochemical and pharmaceutical intermediates . The presence of the alkene group and alkyl substituents influences its reactivity and physical characteristics, such as boiling point and solubility.

Properties

CAS No.

112213-03-3

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

N,3-dimethylbut-3-en-1-amine

InChI

InChI=1S/C6H13N/c1-6(2)4-5-7-3/h7H,1,4-5H2,2-3H3

InChI Key

MPVXLKULHPREFL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCNC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
N,3-Dimethylbut-3-en-1-amine* C₆H₁₁N ~113.2 (estimated) Hypothetical structure with N-methyl and 3-methyl groups on but-3-en-1-amine.
N-Butyl-N,3-dimethylbut-3-en-1-amine 61308-06-3 C₁₀H₂₁N 155.28 Butyl group on nitrogen; used in pharmaceuticals and biochemical synthesis .
N-Methyl-3-buten-1-amine 38369-88-9 C₅H₁₁N 85.15 Simpler structure with only an N-methyl group; smaller size increases volatility .
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine 132365-02-7 C₁₅H₂₁N 215.33 Benzyl substituent enhances aromatic reactivity; higher molecular weight .
Diisopentylamine 544-00-3 C₁₀H₂₃N 157.30 Branched isopentyl groups reduce boiling point (121–122°C at 13.3 kPa) .
(But-3-yn-1-yl)dimethylamine 14731-37-4 C₆H₁₁N 97.16 Alkyne group increases reactivity in cycloadditions compared to alkenes .

Note: this compound is inferred from analogs; exact data is unavailable in the evidence.

Physical Property Trends

  • Molecular Weight : Larger substituents (e.g., benzyl, butyl) increase molecular weight and reduce volatility.
  • Boiling Points : Branched amines (e.g., diisopentylamine) exhibit lower boiling points than linear analogs due to reduced surface area .
  • Solubility: Polar groups (e.g., amines) enhance water solubility, while nonpolar substituents (e.g., benzyl) favor organic solvents .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : N-butyl-N,3-dimethylbut-3-en-1-amine is highlighted for its role in synthesizing bioactive molecules, leveraging its alkene for functionalization .
  • Catalysis : Simpler analogs like N-methyl-3-buten-1-amine serve as ligands in asymmetric catalysis due to their compact structure .
  • Material Science : Benzyl-substituted enamines are explored in conductive polymers, where aromaticity improves electron delocalization .

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